molecular formula C17H20ClN3O4S B14807737 Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B14807737
M. Wt: 397.9 g/mol
InChI Key: YZYCWMJEEWFXKG-UHFFFAOYSA-N
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Description

Propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the 2-chlorobenzoyl group: This step involves the acylation of the piperazine ring using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the ester linkage: The final step involves the esterification of the carboxylic acid derivative with propanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo several types of chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Propanol and the corresponding carboxylic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Products with different substituents replacing the chlorine atom.

Scientific Research Applications

Propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propyl (1-{[(3-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
  • Isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Uniqueness

Propyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to its specific substitution pattern and the presence of the 2-chlorobenzoyl group. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

propyl 2-[1-[(2-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C17H20ClN3O4S/c1-2-9-25-14(22)10-13-16(24)19-7-8-21(13)17(26)20-15(23)11-5-3-4-6-12(11)18/h3-6,13H,2,7-10H2,1H3,(H,19,24)(H,20,23,26)

InChI Key

YZYCWMJEEWFXKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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